2-溴-4,4,4-三氟巴豆腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

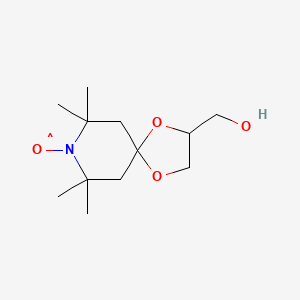

The synthesis of compounds related to 2-Bromo-4,4,4-trifluorocrotononitrile often involves multifaceted strategies to introduce bromine and trifluoromethyl groups into the molecular structure. For instance, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to prepare derivatives showcases a method to introduce trifluoromethyl groups, a key step that could be adapted for synthesizing related compounds (Dmowski et al., 1997).

Molecular Structure Analysis

Molecular structure analysis of related bromo-trifluoromethyl compounds indicates that these entities often exhibit unique electronic and spatial configurations due to the presence of electronegative fluorine atoms and the bromine atom. For example, the molecular structures of trifluoroacrylonitrile and its isomers have been determined through low-temperature X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding the reactivity of similar compounds (Buschmann et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving bromo-trifluoromethyl compounds can be complex, often involving multiple reaction pathways and products. The study on the photodissociation dynamics of related compounds provides insight into the bond dissociation processes, which are fundamental to understanding the reactivity of 2-Bromo-4,4,4-trifluorocrotononitrile (Indulkar et al., 2011).

科学研究应用

二硫代亚钠引发 Halothane® 与烯醇醚的反应:本研究描述了一种制备三氟巴豆醛和三氟巴豆酸的方法,突出了三氟甲基化化合物在合成中的用途 (Plenkiewicz, Dmowski, & Lipínski, 2001).

抗式-4,4,4-三氟苏氨酸和 2-氨基-4,4,4-三氟丁酸对映异构体的不对称合成:展示了三氟甲基化氨基酸的合成,表明在药物和有机化学中的潜在应用 (Jiang, Qin, & Qing, 2003).

2-溴-2-氯-1,1,1-三氟乙烷(氟烷)在 234 nm 的光解离动力学:本研究探讨了三氟甲基化化合物的光解离动力学,这可以为光激发下化学反应的理解提供信息 (Saha 等人,2013 年).

N-芳基氨基酸和 2-溴-3,3,3-三氟丙烯的中继光催化反应:讨论了相关三氟甲基化化合物在光催化脱氟反应中的应用,表明在高级合成应用中的潜力 (Zeng, Li, Chen, & Zhou, 2022).

三氟甲基噻唑的合成及其在偶氮染料中的应用:本研究展示了三氟甲基化化合物如何在染料合成中使用,突出了它们在材料科学中的潜力 (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

属性

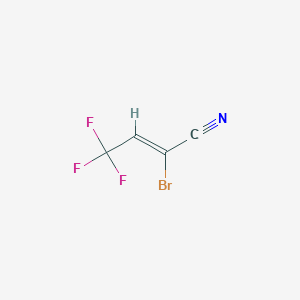

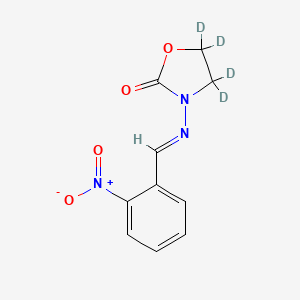

IUPAC Name |

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGKXQZOZLYLJ-IWQZZHSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C#N)\Br)\C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,4,4-trifluorocrotononitrile | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

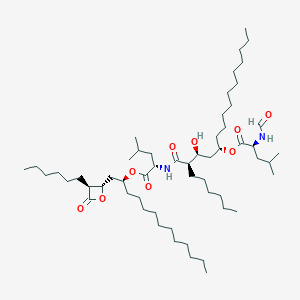

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)

![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)